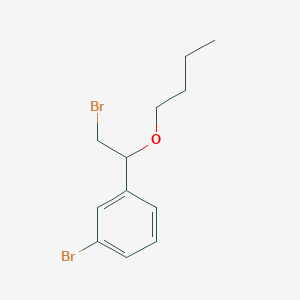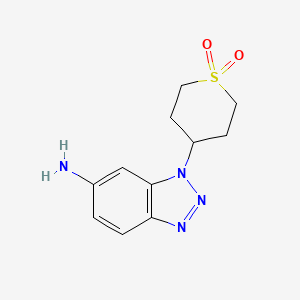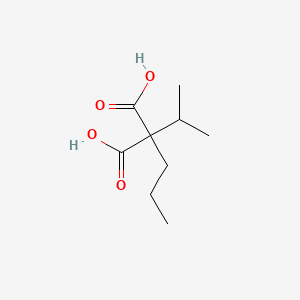
Ac-D-Trp(Boc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ac-D-Trp(Boc)-OH, also known as N-acetyl-D-tryptophan tert-butyl ester, is a derivative of the amino acid tryptophan. This compound is characterized by the presence of an acetyl group attached to the amino group of D-tryptophan and a tert-butyl ester protecting group on the carboxyl group. It is commonly used in peptide synthesis and has applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-D-Trp(Boc)-OH typically involves the protection of the amino and carboxyl groups of D-tryptophan The process begins with the acetylation of the amino group using acetic anhydride in the presence of a base such as pyridine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
化学反应分析
Types of Reactions
Ac-D-Trp(Boc)-OH undergoes various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The reduction of the acetyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the acetyl group.
Substitution: Various substituted derivatives of the tert-butyl ester group.
科学研究应用
Ac-D-Trp(Boc)-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of Ac-D-Trp(Boc)-OH involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis and modification. It can also interact with receptors and other proteins, influencing their activity and function. The acetyl and tert-butyl ester groups play a crucial role in protecting the amino and carboxyl groups, allowing for selective reactions and modifications.
相似化合物的比较
Similar Compounds
Ac-L-Trp(Boc)-OH: The L-isomer of Ac-D-Trp(Boc)-OH, which has different stereochemistry and biological activity.
Ac-D-Trp-OH: A derivative without the tert-butyl ester group, which has different chemical properties and reactivity.
Boc-D-Trp-OH: A compound with only the tert-butyl ester protecting group, lacking the acetyl group.
Uniqueness
This compound is unique due to its specific combination of protecting groups, which provide stability and selectivity in chemical reactions. The D-isomer of tryptophan also imparts distinct stereochemical properties, making it valuable in the synthesis of peptides and other complex molecules.
属性
分子式 |
C18H22N2O5 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H22N2O5/c1-11(21)19-14(16(22)23)9-12-10-20(17(24)25-18(2,3)4)15-8-6-5-7-13(12)15/h5-8,10,14H,9H2,1-4H3,(H,19,21)(H,22,23)/t14-/m1/s1 |
InChI 键 |
HNBJEYNSUIIJHV-CQSZACIVSA-N |
手性 SMILES |
CC(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O |
规范 SMILES |
CC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482419.png)
![tert-Butyl (1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octan-6-yl)carbamate](/img/structure/B13482424.png)


![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]phenyl}-2-phenylethene-1-sulfonamide](/img/structure/B13482431.png)
![3-{6-amino-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-2,6-dione](/img/structure/B13482440.png)



![2-[5-(3-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13482468.png)
![1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride](/img/structure/B13482488.png)

![2-{1-Azaspiro[3.3]heptan-3-yl}propan-2-ol](/img/structure/B13482501.png)
